molecular formula C13H10ClNO2 B1584818 5-Chlorosalicylanilide CAS No. 4638-48-6

5-Chlorosalicylanilide

Cat. No. B1584818
CAS RN: 4638-48-6
M. Wt: 247.67 g/mol
InChI Key: KGYNGVVNFRUOOZ-UHFFFAOYSA-N
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Description

5-Chlorosalicylanilide is a chemical compound with the molecular formula C13H10ClNO2 . It is a white crystalline solid .


Molecular Structure Analysis

The molecular structure of 5-Chlorosalicylanilide is represented by the formula C13H10ClNO2 . Unfortunately, the search results do not provide a detailed analysis of the molecular structure.


Physical And Chemical Properties Analysis

5-Chlorosalicylanilide is a white to almost white powder . It has a molecular weight of 247.68 .

Scientific Research Applications

Medicine: Anticancer Properties

5-Chlorosalicylanilide has been identified as a pharmacologically active compound with a broad spectrum of biological effects. In medicine, particularly in oncology, halogenated salicylanilides like 5-Chlorosalicylanilide have been repurposed as potential anticancer agents. They exhibit mechanisms of action such as uncoupling oxidative phosphorylation and inhibiting various signaling pathways, which are crucial in cancer progression .

Agriculture: Pesticide Analysis

In the agricultural sector, 5-Chlorosalicylanilide is part of the group of compounds known as halogenated salicylanilides. These compounds have been analyzed for their presence in various products due to their pesticidal properties. The analytical methods developed for these compounds ensure that agricultural products are free from harmful levels of pesticides .

Industry: Material Safety

5-Chlorosalicylanilide is used in industrial applications, particularly in the production of various materials. It is essential to ensure the safety of these materials, and thus, 5-Chlorosalicylanilide is subject to rigorous safety regulations and handling procedures to prevent skin and eye irritation .

Environmental Science: Analytical Detection

Environmental science benefits from the analytical detection of compounds like 5-Chlorosalicylanilide. High-performance liquid chromatography methods have been established to detect and quantify the presence of halogenated salicylanilides in environmental samples, ensuring monitoring and compliance with environmental safety standards .

Material Science: Compound Characterization

In material science, 5-Chlorosalicylanilide’s physical and chemical properties, such as its melting point and purity, are characterized to determine its suitability for use in various materials and products. Its white to almost white powder or crystalline form is a key identifier in material characterization .

Analytical Chemistry: Cosmetics Analysis

Analytical chemistry utilizes 5-Chlorosalicylanilide in the analysis of cosmetic products. The compound is part of a group of restricted halogenated salicylanilides that are determined in cosmetics to ensure product safety and compliance with health regulations .

Safety And Hazards

Safety measures for handling 5-Chlorosalicylanilide include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

5-chloro-2-hydroxy-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c14-9-6-7-12(16)11(8-9)13(17)15-10-4-2-1-3-5-10/h1-8,16H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYNGVVNFRUOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9037749
Record name 5-Chlorosalicylanilide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorosalicylanilide

CAS RN

4638-48-6
Record name 5-Chlorosalicylanilide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4638-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorosalicylanilide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chlorosalicylanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402600
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Record name 5-Chlorosalicylanilide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chlorosalicylanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.787
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Record name CHLOROSALICYLANILIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
RJ Smith, WH Read - Annals of Applied Biology, 1961 - Wiley Online Library
… Therefore, if hydrolysis was a necessary preliminary for the above toxicity it is apparent that the completely non-eradicative salicylanilide and 5-chlorosalicylanilide were not appreciably …
Number of citations: 10 onlinelibrary.wiley.com
FM Asaad, N Grant, N Latif - Liebigs Annalen der Chemie, 1988 - Wiley Online Library
… chain, or as a 5-chlorosalicylanilide 10 with a 3-(2-nitroethenyl) side chain. Both parent compounds 6 and 10 are much less active than the nitroethenyl anilides 4, a fact which suggests …
J Lal, K Ramalingam, R Meena, SB Ansari… - European Journal of …, 2023 - Elsevier
… The antileishmanial activity results suggested that 4ʹ-chloro-5-chlorosalicylanilide (24) demonstrated the best activity and selectivity (IC 50 2.09 μM and SI = 18) among the entire …
Number of citations: 5 www.sciencedirect.com
HT Varghese, CY Panicker… - Journal of Raman …, 2009 - Wiley Online Library
… in accordance with the literature[7], where 5-chlorosalicylic acid was condensed with 4-bromoaniline in microwave reactor and then the acetylation of 4 -bromo-5-chlorosalicylanilide …
L Klepper - Pesticide Biochemistry and Physiology, 1991 - Elsevier
… The halogen derivatives were found to be the most effective, and 5-chlorosalicylanilide not only caused stimulation of nitrate reduction, but also apparently interfered with the photosyn…
Number of citations: 75 www.sciencedirect.com
S Li, X Liu, Y Zhang, S Lin, J Huang, X Li, X Guo… - Analytical …, 2016 - pubs.rsc.org
… , namely 5-bromo-4′-chlorosalicylanilide, dibromsalan, tribromsalan, metabromsalon, 3,3′,4′,5-tetrachlorosalicylanilide, 4′-bromosalicylanilide, and 5-chlorosalicylanilide, in …
Number of citations: 5 pubs.rsc.org
C SHEARD - AMA Archives of Dermatology and Syphilology, 1954 - jamanetwork.com
… However, following the use of zinchlorundesal ointment con¬ taining 5-chlorosalicylanilide, there shortly developed a contact dermatitis of the hands and forearms, which cleared when …
Number of citations: 3 jamanetwork.com
S Lin, Y Xian, Z Xun, S Li, X Liu, W Du, J Huang… - RSC …, 2016 - pubs.rsc.org
… halogenated salicylanilides (tribomsalan, dibromsalon, metabromsalon, tetrachlorosalicylanilide, 5′-bromo-4′-chlorosalicylanilide, 4′-bromosalicylanilide, 5′-chlorosalicylanilide) …
Number of citations: 3 pubs.rsc.org
NA Thorne, RV Grange - Postgraduate Medical Journal, 1954 - ncbi.nlm.nih.gov
Discussion Sullivan and Bereston (1952), reporting the results of treatment of tinea capitis with fungicides, found that 5-chlorosalicylanilide was the best of 13 compounds tested. Cures …
Number of citations: 9 www.ncbi.nlm.nih.gov
RS Baichwal, RM Baxter… - Canadian Journal of …, 1960 - cdnsciencepub.com
… Potentiometric titrations with salicylanilide and 5-chlorosalicylanilide to detect chelation. … 0.01 M 5-chlorosalicylanilide 0.005 M CuC12 X 0.01 M 5-chlorosalicylanilide and X 0.01 M …
Number of citations: 5 cdnsciencepub.com

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